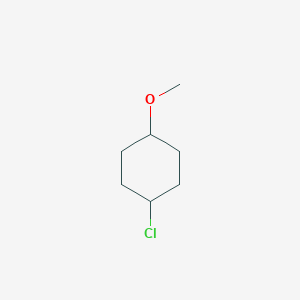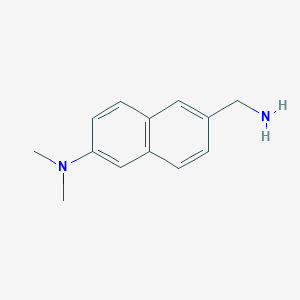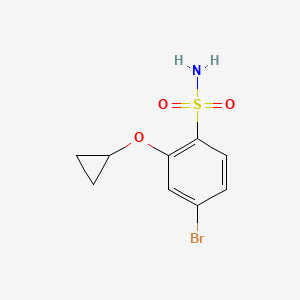
4-Bromo-2-cyclopropoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C9H10BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom at the 4-position and a cyclopropoxy group at the 2-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-cyclopropoxybenzenesulfonamide using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a new biaryl compound with the cyclopropoxybenzenesulfonamide moiety.
Aplicaciones Científicas De Investigación
4-Bromo-2-cyclopropoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antibacterial and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-cyclopropoxybenzenesulfonamide is largely dependent on its interactions with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting antibacterial effects. Additionally, the bromine and cyclopropoxy groups can influence the compound’s binding affinity and specificity towards various molecular targets.
Comparación Con Compuestos Similares
4-Bromo-2-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a cyclopropoxy group.
2-Cyclopropoxybenzenesulfonamide: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-2-methoxybenzenesulfonamide:
Uniqueness: 4-Bromo-2-cyclopropoxybenzenesulfonamide is unique due to the presence of both a bromine atom and a cyclopropoxy group on the benzenesulfonamide scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H10BrNO3S |
|---|---|
Peso molecular |
292.15 g/mol |
Nombre IUPAC |
4-bromo-2-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C9H10BrNO3S/c10-6-1-4-9(15(11,12)13)8(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,11,12,13) |
Clave InChI |
AUVRFVKAGQYTKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=CC(=C2)Br)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


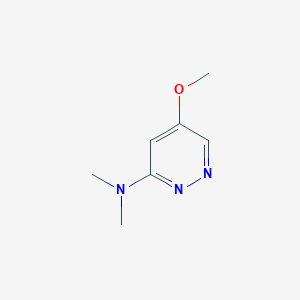
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
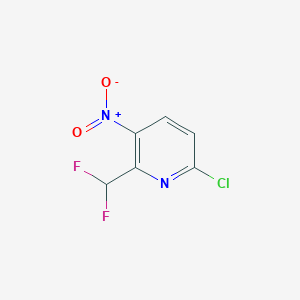
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
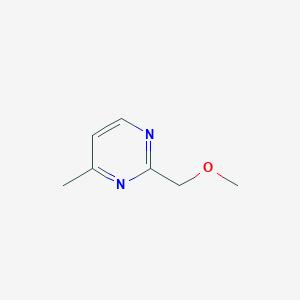

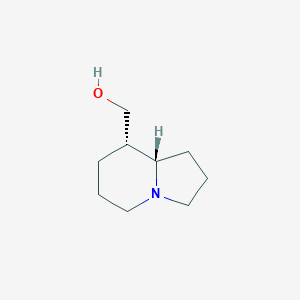

![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)

